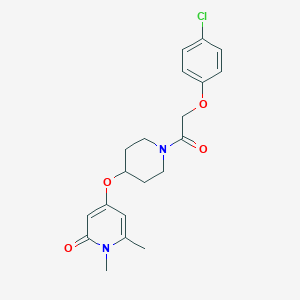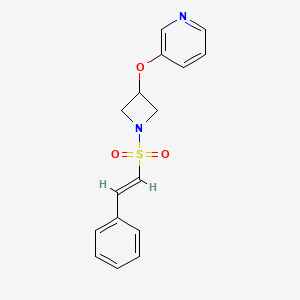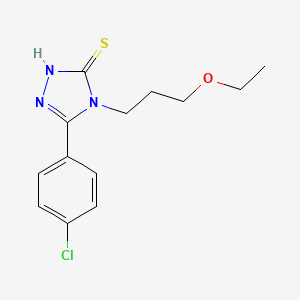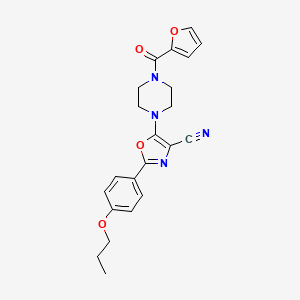
4-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H23ClN2O4 and its molecular weight is 390.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Structural Analysis and Redetermination
The compound's structure has been extensively studied. For example, the redetermination of its structure at a higher precision than previous studies included the H-atom coordinates, which were not included in earlier reports. This research helps in understanding the molecular configuration and potential applications of the compound in various fields (Jasinski et al., 2012).
2. Potential in Pesticide Development
N-derivatives of similar compounds have been characterized for their potential as pesticides. This indicates the compound's possible applications in agricultural chemistry and pest control (Olszewska et al., 2011).
3. Synthesis Process Improvement
Research has been conducted to improve the synthesis process of similar compounds. For instance, the synthesis of 4-Chloro-2,3-dimethylpyridineN-oxide, a compound with a related structure, achieved a high yield through optimized reaction steps. This process improvement is crucial for large-scale production and industrial applications (Feng Xiao-liang, 2006).
4. Crystal Structure and Bioactivity Studies
The compound and its derivatives have been characterized for crystal structure and bioactivity, providing insights into their potential biomedical applications. Such studies are crucial for developing new pharmaceuticals or materials with specific biological activities (Xue Si-jia, 2011).
5. Antioxidant Potency Research
Research into compounds with similar structures, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, has shown potential antioxidant properties. This finding opens up possibilities for the compound's use in combating oxidative stress-related disorders (J. Dineshkumar & P. Parthiban, 2022).
6. Antibacterial and Antioxidant Activities
The compound's derivatives have shown promising antibacterial and antioxidant activities, indicating its potential use in developing new antimicrobial and antioxidative agents (N. Hamdi, 2016).
Properties
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-14-11-18(12-19(24)22(14)2)27-17-7-9-23(10-8-17)20(25)13-26-16-5-3-15(21)4-6-16/h3-6,11-12,17H,7-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAHQHARVKTBPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)


![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B2378369.png)


![2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol](/img/structure/B2378375.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2378376.png)
![1-(2,5-difluorobenzyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378377.png)


![Ethyl 7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2378381.png)

